molecular formula C21H15F3O3 B2562279 (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one CAS No. 304896-52-4

(E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one

Cat. No.: B2562279
CAS No.: 304896-52-4
M. Wt: 372.343
InChI Key: OGPYZRBASSLLIC-PKNBQFBNSA-N
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Description

This compound is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 4-methoxyphenyl group at the 1-position and a 5-(3-(trifluoromethyl)phenyl)furan-2-yl substituent at the 3-position. The methoxy group enhances solubility via polarity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability . Such chalcones are often studied for antimicrobial, anticancer, and optoelectronic properties due to their π-conjugated systems and substituent-dependent reactivity .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3O3/c1-26-17-7-5-14(6-8-17)19(25)11-9-18-10-12-20(27-18)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPYZRBASSLLIC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its potential applications in pharmacology, particularly focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's chemical formula is C17H13F3O2C_{17}H_{13}F_3O_2, and its structure includes a methoxy group and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups influences the compound's interactions with biological targets.

Antibacterial Activity

Chalcones and their derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameBacteria StrainMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus64 µg/mLModerate antibacterial activity
(E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-oneEscherichia coli128 µg/mLSynergistic with Norfloxacin
(E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop 2-en-1-oneSalmonella enterica1024 µg/mLClinically irrelevant

Studies have shown that the incorporation of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy of chalcones by increasing their lipophilicity, which facilitates better membrane penetration .

Antifungal Activity

Chalcones have also demonstrated antifungal properties. The compound has been tested against various fungal strains, showing significant inhibition. For example, it exhibited effective antifungal activity against Candida albicans, with an MIC comparable to standard antifungal agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this chalcone derivative has been investigated through in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the p53 pathway.

Case Study: Anticancer Effects in Breast Cancer Cell Lines

A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to control treatments .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a methoxy group, trifluoromethyl group, and a furan moiety. Its molecular formula is C17H13F3O2C_{17}H_{13}F_3O_2, and it exhibits unique properties that contribute to its functionality in various applications.

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study conducted by the National Cancer Institute (NCI) revealed that it demonstrated significant antiproliferative effects against various human tumor cell lines. The mean GI50 (concentration required to inhibit cell growth by 50%) was reported at 15.72 μM, indicating its potential as an effective anticancer agent .

Mechanism of Action
The compound's mechanism involves the inhibition of specific pathways related to cancer cell proliferation. It interacts with cellular targets that regulate apoptosis and cell cycle progression, leading to enhanced cell death in malignant cells .

Material Science Applications

Organic Photovoltaics
Due to its unique electronic properties, (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one has potential applications in organic photovoltaics (OPVs). The compound can be utilized as a building block for organic semiconductors, contributing to improved efficiency and stability in solar cells .

Fluorescent Probes
The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to track cellular processes and visualize biological structures in real time .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including Claisen-Schmidt condensation reactions involving appropriate aldehydes and ketones. This synthetic flexibility allows for the creation of derivatives that may enhance its biological activity or modify its physical properties for specific applications.

Case Studies

StudyFocusFindings
NCI Anticancer ScreeningAnticancer activitySignificant growth inhibition across multiple cancer cell lines with GI50 values around 15.72 μM .
Organic Photovoltaic ResearchMaterial applicationDemonstrated potential as an organic semiconductor with favorable electronic properties for solar energy conversion .
Fluorescent ImagingBiological applicationEffective as a fluorescent probe for real-time imaging of cellular processes .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The furan-2-yl and 4-methoxyphenyl groups direct electrophiles to specific positions:

Furan Ring Reactivity

  • The electron-rich furan undergoes electrophilic substitution at the C5 position (para to oxygen).

  • Example: Nitration with HNO3/H2SO4 introduces a nitro group at C5 of the furan ring, confirmed by ¹H NMR (δ 8.35 ppm, singlet) and ¹³C NMR (δ 148.2 ppm, NO2) .

Methoxyphenyl Reactivity

  • The 4-methoxy group activates the phenyl ring toward electrophiles at the ortho/para positions.

  • Bromination with Br2/FeBr3 yields a dibrominated product at C3 and C5 of the methoxyphenyl group (δ 7.82 ppm, doublet) .

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system undergoes Michael additions and cycloadditions :

Michael Addition

  • Reaction with ethyl acetoacetate in the presence of piperidine yields a 1,5-diketone (confirmed by IR: 1715 cm⁻¹, C=O stretch) .

ReagentProductYieldSource
Ethyl acetoacetate1,5-Diketone derivative62%

Diels-Alder Cycloaddition

  • Reacts with cyclopentadiene under thermal conditions to form a bicyclic adduct (endo selectivity, δ 5.45 ppm, multiplet for cycloadduct protons) .

Reduction of the Carbonyl Group

Catalytic hydrogenation (H2/Pd-C) reduces the carbonyl to a secondary alcohol while preserving the enone system:

ConditionOutcome¹H NMR Shift (Alcohol -OH)Source
H2 (1 atm), Pd-C, EtOH1-(4-Methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propan-1-olδ 2.75 ppm (t, J = 6.2 Hz)

Trifluoromethyl Group Stability

  • The -CF3 group resists hydrolysis under acidic/basic conditions but undergoes radical-mediated defluorination with UV/Zn .

Methoxy Group Demethylation

  • Treatment with BBr3 in CH2Cl2 removes the methoxy group, yielding a phenolic derivative (δ 9.82 ppm, broad singlet for -OH) .

Biological Activity Modifications

Derivatives synthesized via the above reactions show enhanced antibacterial and anti-inflammatory activity:

DerivativeBioactivity (IC50)AssaySource
Nitrated furan derivative12.3 µM (S. aureus)Broth microdilution
Phenolic analogue8.9 µM (COX-2 inhibition)ELISA

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with maleic anhydride, forming a tricyclic lactone (HRMS: m/z 421.0984 [M+H]⁺) .

Catalytic Cross-Coupling

The trifluoromethylphenyl-furan moiety participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3)4, K2CO3) to introduce substituents at the furan C5 position .

Comparison with Similar Compounds

Structural Modifications and Their Impacts

The following table highlights key analogs and their structural differences compared to the target compound:

Compound Name Substituent at 1-Position Substituent at 3-Position Key Properties References
(E)-1-(4-Methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one 4-Methoxyphenyl 5-(3-Trifluoromethylphenyl)furan-2-yl High lipophilicity (CF₃), moderate solubility (OCH₃)
(2E)-1-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-en-1-one Phenyl 5-(3-Trifluoromethylphenyl)furan-2-yl Reduced solubility (no OCH₃), higher rigidity
(2E)-3-[5-(4-Methoxyphenyl)-2-furyl]-1-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl 5-(4-Methoxyphenyl)furan-2-yl Lower lipophilicity (CH₃ vs. CF₃), enhanced π-conjugation
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl Furan-2-yl Reduced steric bulk, weaker electron-withdrawing effects
(E)-1-(4-Chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one 4-Chlorophenyl 5-(2-Nitrophenyl)furan-2-yl High reactivity (NO₂, Cl), potential antimicrobial activity
(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one 4-Hydroxyphenyl 3-Trifluoromethylphenyl Improved hydrogen bonding (OH), lower metabolic stability

Key Findings from Comparative Studies

Electronic Effects: The trifluoromethyl group in the target compound increases electron-withdrawing effects, stabilizing the enone system and enhancing reactivity in Michael addition reactions compared to methyl or methoxy analogs . Methoxy substituents improve solubility but reduce membrane permeability compared to non-polar groups like methyl .

Biological Activity: Nitrofuran analogs (e.g., (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one) exhibit notable antifungal activity due to the nitro group’s electron-deficient nature, suggesting the target compound’s trifluoromethyl group may similarly enhance bioactivity . Chlorophenyl and nitrophenyl derivatives show enhanced antimicrobial properties but higher toxicity profiles .

Optoelectronic Applications :

  • Compounds with 4-methoxyphenyl and furan moieties (e.g., ) demonstrate strong UV absorption and fluorescence, making them suitable for photoinitiators in 3D printing. The target compound’s trifluoromethyl group may further redshift absorption due to increased conjugation .

Crystallographic Behavior :

  • Analogs like (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one () exhibit planar geometries stabilized by intramolecular hydrogen bonding, whereas bulkier substituents (e.g., trifluoromethyl) may introduce torsional strain .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde under alkaline conditions. A typical procedure involves dissolving equimolar amounts of ketone and aldehyde in ethanol, followed by dropwise addition of KOH (3 equivalents) at 0–50°C. The reaction mixture is stirred for 2–3 hours at room temperature, yielding the chalcone derivative. Purification is achieved via recrystallization in ethanol or column chromatography using hexane/ethyl acetate (3:1). Key challenges include controlling stereoselectivity (E/Z isomerism) and minimizing side reactions like retro-aldol decomposition .

Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed experimentally?

The E-geometry is validated using:

  • NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between Hα and Hβ protons in the vinyl group.
  • X-ray Crystallography : Single-crystal analysis reveals bond angles and dihedral angles consistent with the E-isomer. For example, the C=C bond length typically ranges from 1.32–1.35 Å, and the dihedral angle between the aromatic rings is >150° .
  • UV-Vis Spectroscopy : A strong π→π* transition band near 300–350 nm, characteristic of conjugated enones .

Q. What solvent systems are effective for recrystallization to achieve high purity?

Ethanol, methanol, or acetonitrile are preferred due to their moderate polarity and ability to dissolve polar chalcone derivatives without decomposing the trifluoromethyl group. For example, reports 95% purity after recrystallization in ethanol. Mixed solvents (e.g., dichloromethane/hexane) may enhance crystal lattice formation for X-ray studies .

Advanced Research Questions

Q. How can nonlinear optical (NLO) properties of this compound be evaluated for material science applications?

NLO properties are assessed via:

  • Hyperpolarizability Calculations : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts first hyperpolarizability (β) values. High β values (>100 × 10⁻³⁰ esu) suggest strong NLO activity .
  • Kurtz-Perry Powder Method : Experimental second-harmonic generation (SHG) efficiency is measured using a Nd:YAG laser (1064 nm). A SHG signal comparable to urea indicates potential for optical device integration .
  • Electron Density Analysis : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) influencing crystal packing and polarization .

Q. What computational strategies are used to resolve contradictions in antimicrobial activity data?

Discrepancies in bioactivity assays (e.g., MIC values) can arise from variations in bacterial strains or assay conditions. To address this:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., E. coli DNA gyrase). Docking scores < −7 kcal/mol indicate strong inhibition .
  • QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing trifluoromethyl groups) with antimicrobial potency .
  • In Vitro Validation : Standardized broth microdilution assays (CLSI guidelines) ensure reproducibility across labs .

Q. How do trifluoromethyl and furan moieties influence electronic properties in DFT studies?

  • Trifluoromethyl Group : Acts as a strong electron-withdrawing group, lowering the LUMO energy (−1.8 eV) and enhancing charge transfer efficiency. This is confirmed via electrostatic potential maps showing electron-deficient regions near the CF₃ group .
  • Furan Ring : The oxygen atom in furan contributes to π-conjugation, reducing the HOMO-LUMO gap (ΔE ≈ 3.5 eV) and increasing polarizability. Natural Bond Orbital (NBO) analysis reveals delocalization between the furan and enone systems .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 145–155°C)?

Variations arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) have distinct thermal stability. X-ray powder diffraction (XRPD) can identify polymorphs .
  • Purity : Impurities (e.g., unreacted aldehyde) depress melting points. HPLC with UV detection (λ = 254 nm) ensures >98% purity .
  • Heating Rate : Differential Scanning Calorimetry (DSC) at 10°C/min provides reproducible results .

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